N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(4-Chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic pyrrolidine-derived carboxamide featuring a 5-oxo-pyrrolidine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to an ethyl chain bearing a 4-chlorophenylsulfonyl group.
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-6-8-17(9-7-15)28(26,27)22-11-10-21-19(25)14-12-18(24)23(13-14)16-4-2-1-3-5-16/h1-9,14,22H,10-13H2,(H,21,25) |
InChI Key |
RPZLQXIVPJLNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
γ-Keto Ester Cyclization Route
A four-step sequence initiates with ethyl 4-nitro-3-oxopentanoate, subjected to:
- Michael addition with benzylamine (1.2 eq, EtOH, reflux, 6 h)
- Cyclization under acidic conditions (H2SO4, 0°C → rt, 12 h) to yield 1-benzyl-5-oxopyrrolidine-3-carboxylate (62% yield).
- Hydrogenolytic debenzylation (H2, Pd/C, MeOH, 24 h) produces 5-oxopyrrolidine-3-carboxylic acid.
- Friedel-Crafts alkylation with bromobenzene (AlCl3, DCM, 0°C, 3 h) introduces the 1-phenyl group (58% yield).
Key Data
| Intermediate | Yield | Characterization (IR, cm⁻¹) |
|---|---|---|
| 1-Benzyl-5-oxopyrrolidine-3-carboxylate | 62% | 1725 (C=O ester), 1680 (C=O ketone) |
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | 58% | 1705 (C=O acid), 1675 (C=O ketone) |
Alternative Pathway via Suzuki Coupling
Adapting methods from, 4-bromo-5-oxopyrrolidine-3-carboxylate undergoes:
- Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C, 8 h) to install the 1-phenyl group (71% yield).
- Saponification (NaOH, EtOH/H2O, reflux, 4 h) affords the carboxylic acid.
Carboxamide Formation: Linker Installation
Acid Chloride-Mediated Coupling
The carboxylic acid (1.0 eq) reacts with:
- Thionyl chloride (3.0 eq, reflux, 2 h) to generate 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride.
- Ethylenediamine (2.5 eq, DCM, 0°C → rt, 12 h) yields N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (83% yield).
Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dichloromethane | +18% vs. THF |
| Temperature | 0°C → rt | Prevents di-amide byproduct |
| Amine Equivalents | 2.5 eq | Balances reactivity and cost |
Sulfonylation: Introducing the 4-Chlorophenylsulfonyl Group
Sulfonyl Chloride Coupling
Adapting patent methodologies, the primary amine (1.0 eq) reacts with:
- 4-Chlorobenzenesulfonyl chloride (1.2 eq, DCM)
- Base : Triethylamine (2.5 eq) or K3PO4 with TDA-1 phase-transfer catalyst
- Conditions : Reflux (40°C, 6 h) → 20°C, 12 h (89% yield)
Critical Comparison
| Base System | Yield | Purity (HPLC) |
|---|---|---|
| Et3N | 76% | 92% |
| K3PO4/TDA-1 | 89% | 97% |
The phase-transfer system enhances interfacial reactivity, particularly for heterogeneous mixtures. Workup involves sequential washes (1M HCl, sat. NaHCO3, brine) and recrystallization (IPA/H2O 3:1).
Alternative Synthetic Pathways
Pre-Sulfonylated Ethylenediamine Approach
- Synthesize N-(2-aminoethyl)-4-chlorobenzenesulfonamide first:
- Couple with pyrrolidine carbonyl chloride (as in Section 3.1).
Advantages : Avoids competitive sulfonylation at the pyrrolidine nitrogen.
Disadvantages : Lower overall yield (52%) due to instability of sulfonylated ethylenediamine.
Solid-Phase Synthesis
Immobilizing the pyrrolidine core on Wang resin enables:
- Stepwise assembly of carboxamide and sulfonamide groups.
- Cleavage (TFA/DCM 1:1, 2 h) yields target compound (41% overall yield).
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Infrared Spectroscopy (KBr Pellet)
- 3340 cm⁻¹ (N-H stretch)
- 1678 cm⁻¹ (C=O ketone)
- 1652 cm⁻¹ (C=O amide)
- 1362/1174 cm⁻¹ (S=O asymmetric/symmetric)
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Issue : Competing sulfonylation at pyrrolidine N-1.
Solution :
Crystallization Difficulties
Issue : Amorphous product from direct precipitation.
Optimization :
- Gradient recrystallization (IPA → EtOAc) enhances crystal lattice formation.
- Seeding with microcrystalline product (0.1% w/w) reduces oiling out.
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Mass Intensity |
|---|---|---|
| 4-Chlorobenzenesulfonyl chloride | 320 | 1.8 |
| Ethylenediamine | 45 | 0.9 |
| Pd(PPh3)4 | 12,000 | 0.05 |
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Analogs
Key Observations:
Sulfonamide vs. Piperazine-Sulfonyl Groups: The target compound’s 4-chlorophenylsulfonyl group differs from the piperazine-linked 4-fluorophenylsulfonyl group in . The chlorine atom’s strong electron-withdrawing effect could improve sulfonamide stability compared to fluorine .
Phenyl Substitutions : The 4-chlorophenyl group in the target compound contrasts with 4-methoxy or 4-fluoro substituents in analogs . Methoxy groups (electron-donating) may reduce electrophilicity, while chloro/fluoro groups (electron-withdrawing) could enhance interactions with hydrophobic pockets in targets like GSK-3β or viral proteases.
Heterocyclic Variations: Replacement of the pyrrolidine core with thiazolidinone () or pyridine () alters conformational flexibility and hydrogen-bonding capacity. Thiadiazole and thiazolidinone rings introduce additional heteroatoms, which may influence solubility or metabolic stability.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-chlorophenylsulfonyl group in the target compound likely increases logP compared to analogs with polar pyridinyl or thiadiazole groups (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability: Trifluoromethyl groups in are known to resist oxidative metabolism, whereas the target compound’s sulfonamide may be susceptible to enzymatic hydrolysis. Piperazine-containing analogs () might exhibit longer half-lives due to reduced clearance.
Biological Activity
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, a compound with potential pharmaceutical applications, has garnered interest for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be outlined as follows:
- Molecular Formula : C18H20ClN3O3S
- Molecular Weight : 397.89 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown high antiproliferative activities against various human tumor cell lines, indicating potential for further development in cancer therapy .
Antimicrobial Properties
Research on related compounds has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide moiety may contribute to its antimicrobial efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, leading to cell death and reduced tumor growth.
- Cell Cycle Arrest : Some derivatives have been found to cause G2/M phase arrest in the cell cycle, preventing further division of cancer cells .
Study 1: Anticancer Efficacy
A study investigating the anticancer effects of structurally similar compounds found that certain derivatives led to significant reductions in cell viability in melanoma and colorectal cancer cell lines. The most effective compound exhibited an IC50 value of 0.15 μM against HT-29 cells, indicating potent activity .
Study 2: Antimicrobial Screening
Another study focused on the antibacterial properties of a related sulfonamide derivative. The results showed that while some compounds were ineffective, others demonstrated strong activity against Bacillus subtilis, highlighting the potential for developing new antibiotics based on this chemical structure .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O3S |
| Molecular Weight | 397.89 g/mol |
| Anticancer IC50 (HT-29) | 0.15 μM |
| Antibacterial Activity | Moderate to Strong |
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the pyrrolidine-3-carboxamide core. Introduce the 5-oxo group via oxidation using ammonium persulfate (APS) or analogous oxidizing agents under controlled conditions (60–80°C, pH 7–9) .
- Sulfonamide Coupling : React the intermediate with 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to activate the amine group. Monitor reaction completion via TLC or HPLC .
- Optimization : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst concentration. For example, flow-chemistry systems can enhance reproducibility and yield by enabling precise control over reaction kinetics .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Prioritize high-quality crystal growth via slow evaporation in mixed solvents (e.g., DCM/hexane). Use SCXRD to resolve bond-angle discrepancies, particularly in the sulfonamide and pyrrolidine moieties .
- Validation with Computational Models : Compare experimental data (e.g., C–C bond lengths: 1.52–1.55 Å) with density functional theory (DFT) calculations to identify outliers. For example, torsional strain in the ethylenediamine linker may require refinement .
- Cross-Referencing : Validate findings against analogous structures (e.g., thiazolidinone derivatives) to assess conformational trends in sulfonamide-containing heterocycles .
Basic: What analytical techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%). Compare retention times with reference standards .
- Spectroscopy : Confirm structure via H/C NMR (e.g., sulfonamide NH at δ 10.2–10.5 ppm; pyrrolidine carbonyl at δ 170–175 ppm) and FT-IR (amide C=O stretch: ~1650 cm) .
- Mass Spectrometry : Validate molecular weight using ESI-MS (expected [M+H]: ~460–470 Da) .
Advanced: How can researchers resolve discrepancies in reported enzyme inhibition data across in vitro models?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10–100 nM) and substrate kinetics (e.g., Km values) across studies. Discrepancies may arise from variations in ATP concentrations or buffer pH .
- Control Experiments : Include positive controls (e.g., known inhibitors like PKI-SU11274) to validate assay conditions. Test for off-target effects using selectivity panels (e.g., kinase profiling) .
- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, differences in cell permeability or protein binding may explain variability .
Advanced: What strategies are effective for optimizing bioactivity through structural modifications?
Methodological Answer:
- SAR Studies :
- Fragment-Based Design : Screen fragments (e.g., pyridine-3-carboxamide derivatives) to identify synergistic binding motifs. Use molecular docking to predict binding poses in target active sites .
- In Vivo Validation : Test derivatives in pharmacokinetic studies (e.g., plasma half-life, bioavailability) to prioritize candidates with balanced ADME profiles .
Basic: What crystallization techniques yield high-quality crystals for X-ray analysis?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow nucleation. For sulfonamide derivatives, DCM/methanol (1:1) often produces diffraction-quality crystals .
- Temperature Gradients : Gradually reduce temperature from 25°C to 4°C over 48 hours to promote orderly lattice formation.
- Additive Screening : Introduce small molecules (e.g., glycerol) to stabilize crystal packing interactions .
Advanced: How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to identify key binding residues. For example, sulfonamide interactions with Arg120 in target enzymes may dictate affinity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing chlorine with fluorine) to predict potency changes .
- Pharmacophore Mapping : Define essential features (e.g., hydrogen bond acceptors at the pyrrolidine carbonyl) to guide scaffold optimization .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 30→70%) to separate unreacted sulfonyl chloride intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (yield: 60–75%) .
- Centrifugation : Remove insoluble byproducts via high-speed centrifugation (10,000 rpm, 10 min) .
Advanced: How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without disrupting cell membranes. Pre-test for solvent-induced cytotoxicity .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen, which are cleaved in vivo to regenerate the active compound .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion and target tissue accumulation .
Advanced: What statistical approaches are recommended for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC with 95% confidence intervals .
- Bootstrap Analysis : Resample data (≥1000 iterations) to assess robustness of IC estimates, especially with limited replicates .
- Meta-Regression : Pool data from multiple studies to identify covariates (e.g., cell type, assay duration) influencing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
